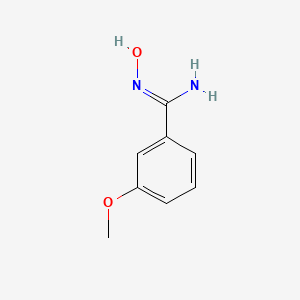

3-Methoxybenzamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxybenzamidoxime is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, where a methoxy group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzamidoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the amidoxime.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxybenzamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted benzamidoximes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxybenzamidoxime has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Methoxybenzamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxybenzamide

- 4-Methoxybenzamide

- 4-Methoxybenzhydrazide

Comparison: 3-Methoxybenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3-Methoxybenzamide and 4-Methoxybenzamide are primarily used as intermediates in organic synthesis, this compound’s amidoxime group allows it to participate in a wider range of chemical reactions and potential biological applications.

Biologische Aktivität

3-Methoxybenzamidoxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzamidoxime structure. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific proteases, which are essential for various biological processes, including protein degradation and signaling pathways. By inhibiting these enzymes, the compound can modulate several biological pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated protease activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . It has been evaluated for its effectiveness against various pathogens, including bacteria and protozoa. In vitro studies have demonstrated its capacity to inhibit the growth of certain strains, suggesting its potential as an antimicrobial agent .

Anti-Inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects . Preliminary studies suggest that this compound may reduce inflammation by modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antiproliferative Activity

This compound has also shown antiproliferative activity against cancer cell lines. For instance, compounds with similar structures have been reported to exhibit selective cytotoxicity towards certain cancer cell types, such as MCF-7 (breast cancer) cells. The IC50 values for related compounds indicate significant antiproliferative effects at low micromolar concentrations .

In Vitro Studies

A study focused on the synthesis and evaluation of methoxy-substituted compounds revealed that derivatives similar to this compound exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The percentage lysis of parasites was significantly higher with these compounds compared to standard treatments .

| Compound | Concentration (mg/mL) | Percentage Lysis (%) |

|---|---|---|

| This compound | 5 | 75% |

| Reference Drug A | 5 | 50% |

| Reference Drug B | 5 | 45% |

This table illustrates the comparative efficacy of this compound against T. cruzi.

Oxidative Stress and Antioxidant Activity

Research has also highlighted the antioxidant properties of methoxy-substituted amidoximes. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting a protective role against oxidative damage .

Eigenschaften

CAS-Nummer |

73647-50-4 |

|---|---|

Molekularformel |

C8H10N2O2 |

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

N'-hydroxy-3-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI-Schlüssel |

CEHMGZTZNNEADY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=NO)N |

Isomerische SMILES |

COC1=CC=CC(=C1)/C(=N\O)/N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(=NO)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.